molecular formula C12H16N4O B1362163 2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine CAS No. 313518-70-6

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine

Cat. No.: B1362163
CAS No.: 313518-70-6
M. Wt: 232.28 g/mol
InChI Key: CJQKKKWRKVVXNO-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves an active hydrogen compound, formaldehyde, and a secondary amine (morpholine in this case). The reaction is carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures, usually around 60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione
  • 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
  • 2-morpholin-4-ylmethyl-1H-benzoimidazol-5-ylaminedihydrochloride

Uniqueness

2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine is unique due to its specific structural features, such as the presence of both the benzodiazole and morpholine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16/h1-2,7H,3-6,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQKKKWRKVVXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241885
Record name 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313518-70-6
Record name 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313518-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinylmethyl)-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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